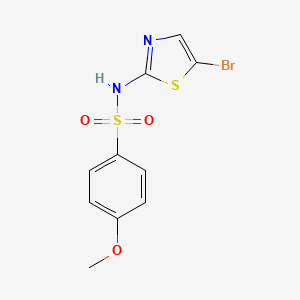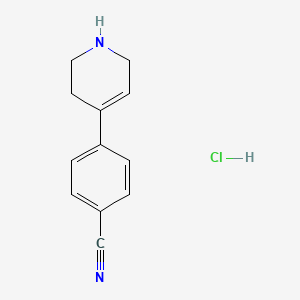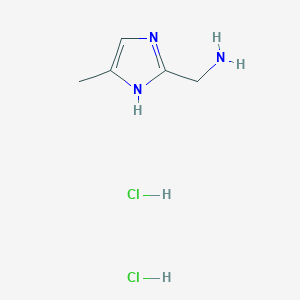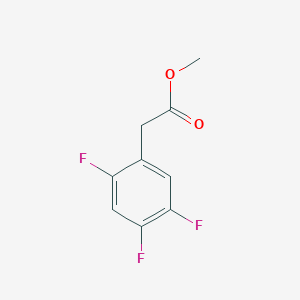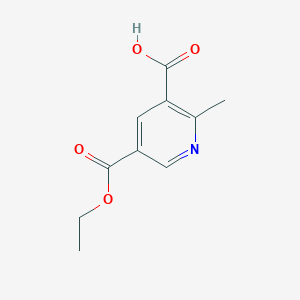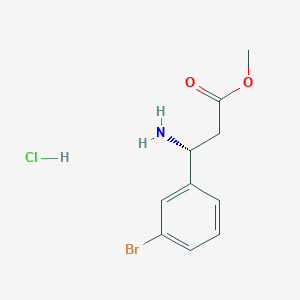
(R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride
Descripción general
Descripción
“®-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 845909-00-4 . It has a molecular weight of 294.58 . The IUPAC name for this compound is methyl (3R)-3-amino-3-(3-bromophenyl)propanoate hydrochloride .
Molecular Structure Analysis
The InChI code for “®-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride” is 1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
“®-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride” is a solid at room temperature . It should be stored in a dry place .Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity
One of the key areas of research involving (R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride is in the synthesis of compounds with potential antioxidant activity. Kushnir et al. (2015) conducted a study where methyl-3-{[2-(dimethylamino)propyl]amino}acrylate reacted with α-chloro-3-bromobenzylisocyanate to synthesize a compound closely related to (R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride. This synthesized compound, upon alkylation, yielded a series of quaternary ammonium salts. Some of these compounds exhibited high inhibitory activity with respect to the superoxide-generating ability of mitochondria in both the liver and transformed tissue of tumor-bearing rats, indicating potential antioxidant properties (Kushnir et al., 2015).
Synthesis of Related Compounds with Potential Antidepressive Activity
Another study conducted by Yuan (2012) focused on synthesizing a compound closely related to (R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride. The study synthesized 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride from a similar starting material and tested its antidepressant activities in mice. This points to the potential of using derivatives of (R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride in antidepressant drug research (Yuan, 2012).
Application in Stereoselective Synthesis
The compound also plays a role in the field of stereoselective synthesis. Zhong et al. (1999) described an efficient stereoselective synthesis of a compound structurally similar to (R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride. This synthesis is crucial in producing enantiomerically pure compounds, which are significant in developing drugs with specific biological activities (Zhong et al., 1999).
Preparation of Optically Active Compounds
Additionally, Shiraiwa et al. (2007) explored the preparation of optically active compounds using a process that could be applicable to derivatives of (R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride. This research highlights the importance of such compounds in developing pharmaceuticals with specific optical activities, which can have different therapeutic effects (Shiraiwa et al., 2007).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
methyl (3R)-3-amino-3-(3-bromophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCPLSGPTCTEMS-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC(=CC=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



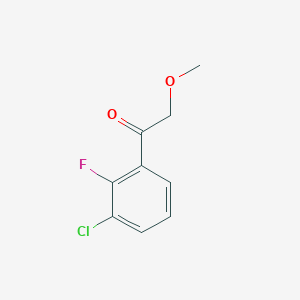
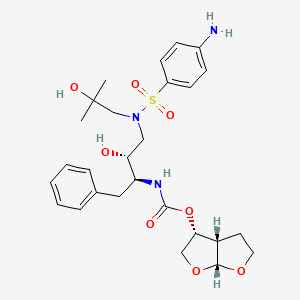
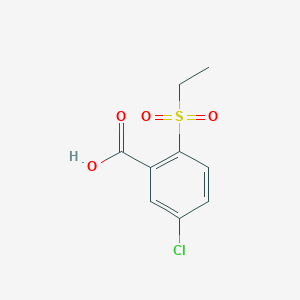
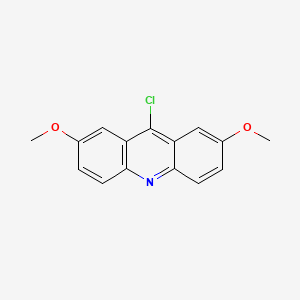
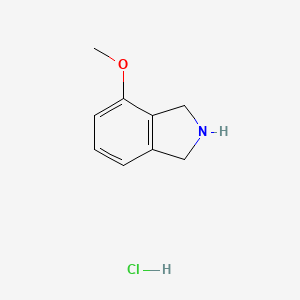
![2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B1429737.png)
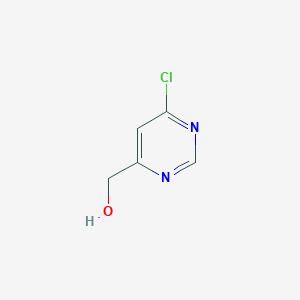
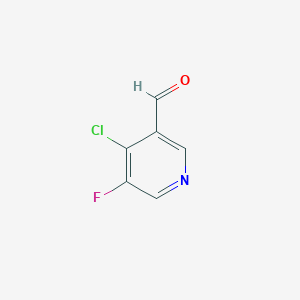
![Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B1429741.png)
